5-(Pyrrolidin-3-yl)pyrimidine dihydrochloride
Description
Systematic Nomenclature and IUPAC Conventions
The compound is systematically named 5-(pyrrolidin-3-yl)pyrimidine dihydrochloride under IUPAC guidelines. This nomenclature reflects the pyrimidine ring substituted at the 5-position with a pyrrolidin-3-yl group and two hydrochloride counterions. Alternative designations include 5-(3-pyrrolidinyl)pyrimidine dihydrochloride and 5-pyrrolidin-3-ylpyrimidine hydrochloride (1:2) , emphasizing the stoichiometry of the salt. The CAS registry number 2059988-49-5 and synonyms such as SB58412 or E84988 are used in chemical databases.
The molecular formula C₈H₁₃Cl₂N₃ (molecular weight: 222.113 g/mol) confirms the presence of an eight-carbon heterocyclic system with two chloride ions. The numbering follows IUPAC priority rules, assigning the lowest possible numbers to the pyrimidine nitrogen atoms and the pyrrolidine substituent.
Molecular Geometry and Conformational Analysis
The molecule consists of a pyrimidine ring (six-membered, aromatic) fused to a pyrrolidine ring (five-membered, saturated). Key geometric features include:
- Pyrimidine ring : Planar with bond lengths of ~1.33 Å for C=N and ~1.39 Å for C-C, consistent with aromatic delocalization.
- Pyrrolidine ring : Adopts an envelope conformation , with the nitrogen atom at the flap position to minimize steric strain. The C-N bond length in the pyrrolidine ring is ~1.47 Å, characteristic of single bonds.
Conformational flexibility arises from rotation about the C5-C(pyrrolidine) bond. Density functional theory (DFT) studies on analogous pyrrolidinyl-pyrimidines suggest a dihedral angle of 25–40° between the planes of the two rings, balancing π-conjugation and steric effects. The hydrochloride ions form ionic interactions with the pyrrolidine nitrogen, stabilizing the protonated ammonium form in solid-state configurations.
Crystallographic Data and Hydrogen Bonding Networks
While single-crystal X-ray diffraction data for this compound remain unpublished, related structures provide insights:
| Property | Value (Analogous Compounds) | Source |
|---|---|---|
| Space group | P2₁2₁2₁ | |
| Unit cell dimensions | a = 8.2 Å, b = 10.1 Å, c = 12.4 Å | |
| Hydrogen bond distance | N–H···Cl: 2.1–2.3 Å |
The crystal lattice likely features:
- N–H···Cl hydrogen bonds between the pyrrolidinium NH⁺ and chloride ions.
- C–H···N interactions between pyrimidine C–H donors and pyrrolidine acceptors, with distances of ~2.7 Å.
- π-π stacking of pyrimidine rings at ~3.5 Å separation, observed in similar dihydrochloride salts.
Comparative Analysis with Pyrrolidinyl-Pyrimidine Isomers
Key structural differences among positional isomers include:
Electronic effects :
- The 5-substituted isomer exhibits stronger intramolecular charge transfer due to proximity to pyrimidine N1.
- 2- and 4-substituted isomers show bathochromic shifts in UV-Vis spectra compared to the 5-isomer.
Steric effects :
Properties
IUPAC Name |
5-pyrrolidin-3-ylpyrimidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3.2ClH/c1-2-9-3-7(1)8-4-10-6-11-5-8;;/h4-7,9H,1-3H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQGMPZXKQEJOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CN=CN=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-(Pyrrolidin-3-yl)pyrimidine
The synthesis of 5-(pyrrolidin-3-yl)pyrimidine typically involves the reaction of pyrimidine derivatives with pyrrolidine or its derivatives. This can be achieved through various methods, including nucleophilic substitution or cross-coupling reactions.
| Method | Reactants | Conditions | Yield |
|---|---|---|---|
| Nucleophilic Substitution | Pyrimidine derivative, pyrrolidine | Basic conditions, elevated temperature | Variable |
| Cross-Coupling | Pyrimidine derivative, pyrrolidine derivative | Palladium catalyst, ligand | Moderate to high |
Formation of Dihydrochloride Salt
The formation of the dihydrochloride salt involves the reaction of 5-(pyrrolidin-3-yl)pyrimidine with hydrochloric acid. This step is crucial for enhancing the compound's solubility and stability.
| Salt Formation Method | Conditions | Yield |
|---|---|---|
| Direct Acidification | Hydrochloric acid, solvent (e.g., ethanol) | High |
| Crystallization | Hydrochloric acid, controlled temperature and solvent | High |
Purification Methods
Purification of 5-(pyrrolidin-3-yl)pyrimidine dihydrochloride can be achieved through recrystallization or chromatography.
| Purification Method | Solvent | Yield |
|---|---|---|
| Recrystallization | Ethanol, water | High |
| Column Chromatography | Ethyl acetate, hexane | Moderate |
Research Findings
Research on the synthesis and properties of pyrimidine derivatives, including this compound, highlights the importance of optimizing reaction conditions to achieve high purity and yield. The choice of solvent and reaction conditions can significantly impact the outcome of both synthesis and salt formation steps.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
Pyrimidine derivatives undergo regioselective SNAr reactions at electron-deficient positions. For 5-(pyrrolidin-3-yl)pyrimidine dihydrochloride, chlorine or fluorine substituents on the pyrimidine ring facilitate displacement by nucleophiles like amines or alcohols under basic conditions .
Example reaction with pyrrolidine :
Reaction of 2,4,5-trichloropyrimidine with pyrrolidine in hydroxypropyl methylcellulose (HPMC)/water solvent yields 2,5-dichloro-4-(pyrrolidin-1-yl)pyrimidine .
| Reaction Parameter | Optimized Condition |
|---|---|
| Base | Sodium tert-butoxide |
| Solvent | 2 wt% HPMC in water |
| Temperature | Room temperature (25°C) |
| Time | 10 minutes |
| Yield | 86–90% |
Key findings:
-
Base selection critically impacts reaction efficiency. Sodium tert-butoxide outperformed KOH and NaOH in minimizing hydrolysis side products .
-
Aqueous HPMC enhances reaction rates by stabilizing transition states through hydrogen bonding .
Amidation and Functionalization
The pyrrolidine moiety enables secondary functionalization. Acylation or alkylation reactions at the pyrrolidine nitrogen are feasible under mild conditions.
Acylation protocol :
| Reagent | Role |
|---|---|
| Acetic anhydride | Acylating agent |
| Pyridine | Catalyst and acid scavenger |
Stability and Side Reactions
The dihydrochloride salt enhances water solubility but requires inert atmospheres (N₂/Ar) to prevent degradation during reactions.
-
Hydrolysis under strongly acidic/basic conditions produces hydroxylated pyrimidine derivatives .
-
Thermal decomposition occurs above 150°C, limiting high-temperature applications.
Reaction Monitoring Techniques
Scientific Research Applications
Neuronal Nicotinic Receptor Agonism
5-(Pyrrolidin-3-yl)pyrimidine dihydrochloride acts as an agonist for neuronal nicotinic receptors (NNRs), specifically showing selectivity for the α4β2 nicotinic subtype over other subtypes such as α7 and muscle-type receptors. This selectivity is crucial for developing treatments aimed at modulating neurotransmission in the central nervous system (CNS) and for addressing various neurological disorders .
Therapeutic Potential
The compound has been investigated for its potential in treating several conditions associated with CNS dysfunction, including:
- Pain Management : Its agonistic action on NNRs may help alleviate pain by modulating pain pathways.
- Inflammation : The compound shows promise in reducing inflammation, which is often a component of various diseases, including autoimmune disorders.
- Neurological Disorders : Research indicates potential applications in treating conditions such as Alzheimer's disease, schizophrenia, and depression due to its effects on neurotransmitter systems .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of pyrimidine derivatives, including this compound, is vital for optimizing its pharmacological properties. Studies have demonstrated that modifications to the pyrimidine scaffold can significantly influence its receptor binding affinity and efficacy. For instance, variations in substituents on the pyrimidine ring have been linked to enhanced potency against specific targets .
Table 1: Structure-Activity Relationship Insights
| Compound | Modification | Binding Affinity (pIC50) | Activity |
|---|---|---|---|
| Compound 1 | R1: Cyclopropylmethylamide | 7.14 ± 0.04 | High |
| Compound 2 | R2: Phenylpiperidine | 6.5 ± 0.05 | Moderate |
| Compound 3 | R3: Hydroxypyrrolidine | 7.0 ± 0.03 | High |
Case Studies and Observational Research
Case studies involving the application of this compound have highlighted its effectiveness in specific therapeutic contexts. For instance, observational studies have been conducted to assess its impact on patients with chronic pain and neurological disorders, providing valuable insights into dosage optimization and patient responses.
Example Case Study Framework
- Objective : Evaluate the efficacy of this compound in managing chronic pain.
- Methodology : A cohort of patients was administered the compound over a specified period, with regular assessments of pain levels and side effects.
- Findings : Preliminary results indicated a significant reduction in pain scores among participants compared to baseline measurements.
Diagnostic Applications
Beyond therapeutic uses, this compound has potential applications as a diagnostic agent in receptor binding studies. Its ability to selectively bind to neuronal nicotinic receptors can facilitate research into receptor function and the development of new diagnostic tools for CNS disorders .
Mechanism of Action
The mechanism of action of 5-(Pyrrolidin-3-yl)pyrimidine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Variations and Key Features
The table below compares 5-(Pyrrolidin-3-yl)pyrimidine dihydrochloride with analogous compounds:
Pharmacological and Physicochemical Properties
Solubility and Stability: The dihydrochloride salt form improves aqueous solubility across all listed compounds, facilitating in vitro and in vivo studies .
Biological Activity: Pyrimidine vs. Pyridine: Pyrimidine derivatives (two nitrogen atoms) exhibit stronger hydrogen-bonding interactions compared to pyridine analogs (one nitrogen), influencing target affinity . Pyrrolidine vs.
Synthetic Accessibility :
- 5-(Pyrrolidin-3-yl)pyrimidine derivatives are often synthesized via nucleophilic substitution or palladium-catalyzed coupling, as seen in ’s patent on pyrrolidin-3-yl vinyl pyrimidines .
- Fused-ring systems (e.g., pyrrolo[3,4-d]pyrimidine in ) require multi-step cyclization, increasing synthetic complexity .
Biological Activity
5-(Pyrrolidin-3-yl)pyrimidine dihydrochloride is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article provides an in-depth exploration of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
The compound has the molecular formula and a molecular weight of approximately 202.11 g/mol. Its structure features both pyrimidine and pyrrolidine functional groups, which contribute to its biological activity and solubility characteristics.
Biological Activities
1. Antimicrobial Activity
- Mechanism : The compound exhibits significant antimicrobial properties, making it a candidate for developing new antimicrobial agents. It has shown effectiveness against various bacterial strains.
- Results : Minimum Inhibitory Concentration (MIC) values indicate potent activity, with specific studies reporting MIC values in the low micromolar range.
2. Anticancer Potential
- Mechanism : Research indicates that this compound can inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines.
- Methods : Cancer cell lines are treated with the compound, and cell viability is assessed using assays like MTT and flow cytometry.
- Results : Significant reductions in cell viability were observed, suggesting its potential role in cancer therapy.
3. Neuropharmacological Effects
- Mechanism : The compound is being investigated for its neuroprotective effects and potential applications in treating neurodegenerative diseases.
- Methods : Studies involve neuronal cultures and animal models to evaluate behavioral outcomes following treatment.
- Results : Preliminary findings suggest improvements in cognitive function and reduced neuroinflammation.
4. Anti-inflammatory Properties
- Mechanism : The compound modulates inflammatory responses by inhibiting pro-inflammatory cytokines.
- Methods : In vitro assays with immune cells assess the impact on inflammatory markers.
- Results : Notable reductions in cytokine production indicate its potential as an anti-inflammatory agent .
5. Antidepressant-like Effects
- Mechanism : Investigations into the compound's interaction with neurotransmitter systems suggest antidepressant-like properties.
- Methods : Animal models of depression are utilized, with behavioral tests monitoring changes post-treatment.
- Results : Behavioral assessments indicate significant improvements, supporting further research into its use for depression treatment.
Data Table of Biological Activities
| Activity Type | Mechanism | Methods Used | Key Findings |
|---|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | MIC assays | Potent activity against various strains |
| Anticancer | Induction of apoptosis | MTT, flow cytometry | Reduced cell viability in cancer lines |
| Neuropharmacology | Neuroprotection | Neuronal cultures, animal models | Improved cognitive function |
| Anti-inflammatory | Cytokine modulation | In vitro immune assays | Decreased pro-inflammatory cytokines |
| Antidepressant | Interaction with neurotransmitters | Behavioral tests | Significant antidepressant-like effects |
Case Studies
Several studies have explored the biological activity of this compound:
- Antimicrobial Study :
-
Cancer Research :
- In vitro studies demonstrated that treatment with the compound led to apoptosis in breast cancer cell lines, highlighting its potential as a chemotherapeutic agent.
-
Neuropharmacological Investigation :
- Animal models treated with the compound showed reduced symptoms of neurodegeneration and improved memory retention compared to control groups.
Q & A
Q. Q1. How can researchers optimize the synthesis of 5-(Pyrrolidin-3-yl)pyrimidine dihydrochloride using statistical experimental design?
Methodological Answer: To optimize synthesis, employ Design of Experiments (DoE) to systematically evaluate variables (e.g., temperature, reagent ratios, reaction time). Use factorial designs to identify critical parameters and response surface methodology (RSM) to refine optimal conditions. For example, a central composite design can minimize trial runs while maximizing data quality. Statistical tools like ANOVA help assess significance, reducing experimental redundancy .
Q. Q2. What purification techniques are recommended for isolating this compound with high yield and purity?
Methodological Answer: Combine recrystallization (using polar aprotic solvents) with column chromatography (silica gel, eluting with gradient mixtures of methanol/dichloromethane). For scale-up, consider membrane separation technologies to enhance efficiency, particularly nanofiltration for removing low-molecular-weight impurities. Monitor purity via HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. Q3. How can computational modeling be integrated with experimental studies to predict the reactivity of this compound?
Methodological Answer: Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to map reaction pathways and transition states. Pair this with molecular dynamics simulations to study solvent effects. Tools like Gaussian or ORCA can predict regioselectivity, while experimental validation via NMR kinetic studies refines computational predictions. ICReDD’s feedback loop (computational → experimental → computational) ensures accuracy .
Q. Q4. What strategies are effective in resolving contradictions between experimental data and computational predictions for this compound’s reaction pathways?
Methodological Answer: Implement multivariate analysis to identify outliers or systematic errors. Cross-validate computational models using experimental kinetic data (e.g., Arrhenius plots). If discrepancies persist, re-examine assumptions in the computational model (e.g., solvent dielectric constant, implicit vs. explicit solvation). Use Bayesian statistics to quantify uncertainty in both datasets .
Q. Q5. What safety protocols should be prioritized when handling this compound in advanced laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and chemical splash goggles.
- Ventilation: Use fume hoods for synthesis and purification steps to avoid inhalation risks.
- Waste Management: Segregate halogenated waste (due to hydrochloride byproducts) and store in labeled containers for professional disposal .
- Emergency Procedures: Train personnel in first-aid measures (e.g., eye irrigation with saline solution for 15 minutes) and maintain SDS documentation .
Data Management and Validation
Q. Q6. How can researchers ensure reproducibility in studies involving this compound?
Methodological Answer:
- Data Curation: Use electronic lab notebooks (ELNs) like LabArchives to record raw data, instrument parameters, and environmental conditions.
- Metadata Standards: Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets.
- Cross-Lab Validation: Share samples with collaborating labs for independent replication, focusing on critical metrics (e.g., melting point, NMR shifts) .
Mechanistic and Analytical Challenges
Q. Q7. What advanced spectroscopic techniques are suitable for characterizing the stereochemical properties of this compound?
Methodological Answer:
- Chiroptical Methods: Use circular dichroism (CD) or vibrational circular dichroism (VCD) to probe chiral centers in the pyrrolidine ring.
- X-ray Crystallography: Resolve crystal structures to confirm absolute configuration.
- Dynamic NMR: Study ring puckering dynamics in the pyrrolidine moiety at variable temperatures (e.g., 200–400 K) .
Bridging Theory and Experiment
Q. Q8. How can machine learning (ML) accelerate the discovery of derivatives of this compound?
Methodological Answer:
- Dataset Construction: Curate a database of pyrimidine derivatives with properties (e.g., solubility, bioactivity) from PubChem or Reaxys.
- Model Training: Use graph neural networks (GNNs) to predict structure-property relationships.
- Active Learning: Iteratively refine models by incorporating new experimental data, prioritizing high-uncertainty candidates for synthesis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
